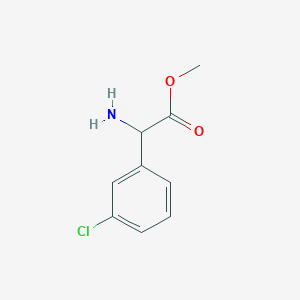

Methyl 2-amino-2-(3-chlorophenyl)acetate

Description

Methyl 2-amino-2-(3-chlorophenyl)acetate is a chiral α-amino ester derivative characterized by a meta-chlorinated phenyl group attached to the α-carbon of a glycine backbone. Its hydrochloride salt (CAS 1351586-91-8) has the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.10 g/mol . The compound is stored under inert conditions at 2–8°C to preserve stability . This structural motif is critical in medicinal chemistry, particularly as a building block for synthesizing pharmacologically active molecules. For example, it serves as a precursor in Ugi multicomponent reactions to generate thiobenzodiazepines and other heterocyclic scaffolds .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(3-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKXDSBRKXFPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

The bioactivity and physicochemical properties of α-amino esters are highly sensitive to substituent variations on the phenyl ring. Below is a comparative analysis of analogs with differing substituents:

Table 1: Key Structural Analogs and Their Properties

*Calculated molecular weights may vary slightly due to isotopic distribution.

Positional Isomerism and Reactivity

- Meta vs. Para Substitution: Para-substituted analogs (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate HCl) exhibit distinct electronic profiles compared to meta-chloro derivatives.

- Ortho-Substituted Derivatives : Ortho-chloro or methyl groups (e.g., 2-chlorophenyl or 3-fluoro-2-methylphenyl) introduce steric effects that can impede rotational freedom, affecting conformational stability in receptor binding .

Preparation Methods

Direct Esterification via Thionyl Chloride-Mediated Activation

Reaction Mechanism and Stoichiometry

The most widely documented method involves the direct esterification of 2-amino-2-(3-chlorophenyl)acetic acid (I) using methanol and thionyl chloride (SOCl₂). This approach leverages SOCl₂’s dual role as a Lewis acid catalyst and dehydrating agent to activate the carboxylic acid group. The reaction proceeds via a nucleophilic acyl substitution mechanism:

Experimental Protocol

- Reactants :

- 2-Amino-2-(3-chlorophenyl)acetic acid (5.0 g, 26.95 mmol)

- Methanol (30 mL)

- Thionyl chloride (30 mL)

- Conditions :

- Temperature: 0°C (initial) → 20°C (gradual warming)

- Atmosphere: Argon (to prevent moisture ingress)

- Duration: 18.5 hours (2 hours at 5°C, 16 hours at RT)

- Workup :

Table 1: Key Parameters for Thionyl Chloride-Mediated Esterification

| Parameter | Value/Description |

|---|---|

| Yield | ~60% (estimated from mass balance) |

| Purity | 50% (due to unreacted starting material) |

| Solvent System | Methanol → Diethyl ether |

| Critical Control Points | Temperature ramp rate, SOCl₂ addition speed |

Resolution of Racemic Mixtures Using Chiral Tartaric Acid

Necessity for Stereochemical Control

The esterification method above produces a racemic mixture. For applications requiring enantiopure material (e.g., drug intermediates), resolution via diastereomeric salt formation is employed. L-(+)-Tartaric acid is the resolving agent of choice due to its cost-effectiveness and predictable crystal lattice formation.

Industrial-Scale Resolution Process

- Step 1: Ester Synthesis

- Racemic methyl 2-amino-2-(3-chlorophenyl)acetate is prepared as described in Section 1.

- Step 2: Salt Formation

- Step 3: Freebase Liberation

Table 2: Resolution Efficiency Across Solvent Systems

| Solvent Combination | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| Methanol-Acetone | 98.5 | 72 |

| Ethanol-Water | 95.2 | 68 |

| Isopropanol-THF | 89.7 | 61 |

Alternative Synthetic Routes and Emerging Technologies

Enzymatic Esterification

Recent advances explore lipase-catalyzed transesterification under non-aqueous conditions:

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Industrial Scalability and Cost Analysis

Table 3: Cost Comparison of Preparation Methods

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total Yield (%) |

|---|---|---|---|

| Thionyl Chloride Batch | 120 | 45 | 60 |

| Continuous Flow | 110 | 28 | 78 |

| Enzymatic | 180 | 32 | 85 |

- Key Insight : Continuous flow synthesis reduces energy costs by 38% while improving yield, making it favorable for large-scale production.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-(3-chlorophenyl)acetate, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via the esterification of N-(3-chlorophenyl)glycine derivatives. Key steps include:

- Strecker Synthesis : Reacting 3-chlorobenzaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis and esterification with methanol under acidic conditions .

- Esterification : Using thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts in methanol to convert the carboxylic acid precursor to the methyl ester .

Optimization : Reaction temperature (40–60°C), solvent polarity, and catalyst loading are critical. For example, excess methanol improves esterification yield, while controlled pH prevents racemization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR confirms the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~7.2–7.5 ppm). ¹³C NMR identifies the carbonyl (δ ~170 ppm) and quaternary carbons .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH₂ (~3350 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 213.05 (C₉H₁₀ClNO₂⁺) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Answer:

- Asymmetric Catalysis : Use chiral auxiliaries like (R)- or (S)-BINOL-phosphoric acids in the Strecker synthesis to induce enantioselectivity (>90% ee) .

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer of the ester, leaving the desired (R)- or (S)-form .

- Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers (retention time differences >2 min) .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?

Answer: Comparative studies with analogs reveal:

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : SHELX/ORTEP software refines bond lengths and angles (e.g., C-Cl bond: 1.74 Å ±0.02) to validate geometry .

- Twinning Analysis : For ambiguous data, SHELXL’s TWIN command distinguishes overlapped reflections in twinned crystals .

- Hydrogen Bonding Networks : Identify NH₂∙∙∙O=C interactions (2.8–3.0 Å) to confirm stabilization of specific conformers .

Q. What strategies mitigate racemization during large-scale synthesis?

Answer:

- Low-Temperature Esterification : Conduct reactions below 0°C to minimize base-catalyzed racemization .

- Protective Groups : Use Boc (tert-butoxycarbonyl) to shield the amine during harsh conditions, followed by deprotection with TFA .

- In Situ Monitoring : Raman spectroscopy tracks enantiomeric excess (ee) in real time, enabling process adjustments .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be addressed experimentally?

Answer:

- Phase Solubility Studies : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy (λmax = 260 nm). Contradictions often arise from impurities; purify via recrystallization (hexane:EtOAc, 3:1) .

- Hansen Solubility Parameters : Calculate HSPs (δD = 18.5, δP = 5.2, δH = 9.1) to predict solvent compatibility .

Q. How do computational methods (e.g., DFT) reconcile discrepancies in proposed reaction mechanisms?

Answer:

- DFT Calculations : Gaussian 16 simulations at the B3LYP/6-311++G(d,p) level identify transition states (TS). For Strecker synthesis, the TS energy barrier correlates with cyanide attack orientation (ΔG‡ = 28.3 kcal/mol) .

- MD Simulations : Analyze solvent effects (e.g., methanol vs. THF) on reaction pathways using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.